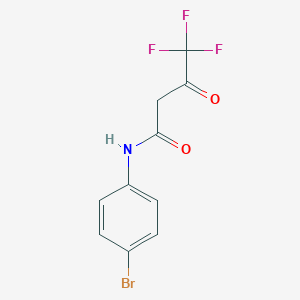

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves the methods used to synthesize the compound in the lab. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Anti-Bacterial Activities

“N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide” has been synthesized and found to have significant anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . This compound was found to be particularly effective against NDM-positive bacteria A. baumannii, compared to various commercially available drugs .

Synthesis of Analogues

This compound has been used as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues . The carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base .

Drug Design

The compound has shown promise in the field of drug design . In silico studies have revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .

Antimicrobial and Antibiofilm Actions

The compound has shown potential for antimicrobial and antibiofilm actions, particularly against Enterococcus faecium biofilm-associated infections .

Antioxidant Effect

The compound has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .

Alternative Toxicity Testing

The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This represents an alternative method for toxicity testing.

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO2/c11-6-1-3-7(4-2-6)15-9(17)5-8(16)10(12,13)14/h1-4H,5H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJPXBXVPHBWFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624249 |

Source

|

| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1309681-73-9 |

Source

|

| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)